molecular formula C12H11N3O4S B2517562 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide CAS No. 923138-66-3

4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2517562
CAS No.: 923138-66-3
M. Wt: 293.3
InChI Key: TUZLOTSADWGEEY-UHFFFAOYSA-N
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Description

4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol, is known for its unique chemical structure and properties .

Scientific Research Applications

4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide typically involves the reaction of 4-aminosulfonylphenyl isocyanate with pyridine N-oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide include other sulfonamide derivatives and pyridine N-oxide compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties .

Uniqueness

What sets this compound apart is its unique combination of a sulfonamide group and a pyridine N-oxide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-oxido-N-(4-sulfamoylphenyl)pyridin-1-ium-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H,(H,14,16)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZLOTSADWGEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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